molecular formula C18H19N7O B10985367 [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10985367
M. Wt: 349.4 g/mol
InChI Key: OHUMAGMCSXTMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone: is a complex organic compound featuring a tetrazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with an appropriate aniline derivative under acidic conditions.

    Coupling with Piperazine: The tetrazole derivative is then coupled with 4-(pyridin-2-yl)piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural features, the compound could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The tetrazole and piperazine rings play a crucial role in this binding process, interacting with the active sites of the target molecules. This interaction can inhibit or modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • [3-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
  • [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]ethanone
  • [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-3-yl)piperazin-1-yl]methanone

Uniqueness: The presence of the methyl group on the tetrazole ring and the specific positioning of the piperazine ring make [3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone unique. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

[3-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19N7O/c1-14-20-21-22-25(14)16-6-4-5-15(13-16)18(26)24-11-9-23(10-12-24)17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3

InChI Key

OHUMAGMCSXTMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.